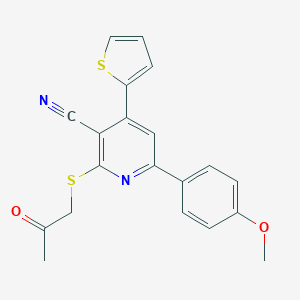![molecular formula C21H23F3N2O2S B459969 Ethyl 6-(1-adamantyl)-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate CAS No. 489413-01-6](/img/structure/B459969.png)
Ethyl 6-(1-adamantyl)-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trifluoromethylpyridines (TFMP) and its derivatives are key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests and also in the pharmaceutical and veterinary industries . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Synthesis Analysis
Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand . Various methods of synthesizing 2,3,5-DCTF have been reported .
Molecular Structure Analysis
The molecular structure of TFMP derivatives is characterized by the presence of a trifluoromethyl group and a pyridine ring .
Chemical Reactions Analysis
A paper mentioned the intramolecular Thorpe-Ziegler cyclization of certain educts to afford 3-amino-2-carbamoyl-6-(2’-thienyl)-4-trifluoromethyl-thieno[2,3-b]pyridine .
Physical And Chemical Properties Analysis
The unique physical and chemical properties of TFMP derivatives are attributed to the presence of the fluorine atom and the pyridine moiety .
科学的研究の応用
Adamantane Derivatives in Neurodegenerative Disease Research
Adamantane-based compounds, such as amantadine and memantine, are explored for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's due to their pharmacological profiles. The structure-activity relationship analysis suggests that derivatives of adamantane might exceed the benefits of well-known treatments, offering a promising direction for future pharmaceutical research and development (Dembitsky, Gloriozova, & Poroikov, 2020).
Heterocyclic Compounds in Drug Design
Compounds featuring heterocycles, including furans and thiophenes, are pivotal in drug design, contributing to a broad spectrum of bioactive molecules. The review by Ostrowski (2022) emphasizes the critical role of furanyl- and thienyl-substituted nucleobases, nucleosides, and their analogues in medicinal chemistry, showcasing the versatility and significance of heterocyclic compounds in developing treatments for various diseases (Ostrowski, 2022).
Environmental Impact and Degradation of Fluorochemicals
The environmental degradation of polyfluoroalkyl chemicals, which could include compounds similar in structure or functionality to Ethyl 6-(1-adamantyl)-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate, is a critical area of study. Liu and Avendaño (2013) provide a comprehensive review of the microbial degradation of these substances, highlighting the importance of understanding the environmental fate of fluorochemicals and their breakdown products (Liu & Mejia Avendaño, 2013).
Optoelectronic Applications of Quinazolines and Pyrimidines
The development of novel optoelectronic materials often involves the incorporation of heterocyclic compounds such as quinazolines and pyrimidines. Lipunova et al. (2018) discuss how these compounds, by being integrated into π-extended conjugated systems, can enhance the performance of electronic devices and luminescent elements, demonstrating the broad application potential of heterocyclic chemistry beyond pharmaceuticals (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
作用機序
特性
IUPAC Name |
ethyl 6-(1-adamantyl)-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N2O2S/c1-2-28-19(27)17-16(25)15-13(21(22,23)24)6-14(26-18(15)29-17)20-7-10-3-11(8-20)5-12(4-10)9-20/h6,10-12H,2-5,7-9,25H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEAZSKVTUFAPGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=C(C=C2C(F)(F)F)C34CC5CC(C3)CC(C5)C4)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-(1-adamantyl)-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[6-(1,3-benzodioxol-5-yl)-3-cyano-2-pyridinyl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide](/img/structure/B459886.png)
![2-{[6-(1,3-benzodioxol-5-yl)-3-cyano-2-pyridinyl]sulfanyl}-N-(4-bromo-2-methylphenyl)acetamide](/img/structure/B459887.png)
![2-{[6-(1,3-benzodioxol-5-yl)-3-cyanopyridin-2-yl]sulfanyl}-N-(4-bromo-2-fluorophenyl)acetamide](/img/structure/B459889.png)
![2-{[6-(1,3-benzodioxol-5-yl)-3-cyano-2-pyridinyl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B459891.png)
![2-{[6-(1,3-benzodioxol-5-yl)-3-cyano-2-pyridinyl]sulfanyl}-N-(4-chloro-2-fluorophenyl)acetamide](/img/structure/B459892.png)
![2-{[6-(1,3-benzodioxol-5-yl)-3-cyano-2-pyridinyl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B459897.png)
![2-{[6-(1,3-benzodioxol-5-yl)-3-cyanopyridin-2-yl]sulfanyl}-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B459898.png)
![2-{[6-(1,3-benzodioxol-5-yl)-3-cyanopyridin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide](/img/structure/B459900.png)
![2-{[3-cyano-6-phenyl-4-(2-thienyl)-2-pyridinyl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B459903.png)
![2-[(3-cyano-6-phenyl-4-thien-2-ylpyridin-2-yl)sulfanyl]-N-(3,4-dimethoxybenzyl)acetamide](/img/structure/B459905.png)

![2-{[3-cyano-6-(4-methoxyphenyl)-4-(2-thienyl)-2-pyridinyl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B459907.png)
![Tert-butyl {[3-cyano-6-(4-methoxyphenyl)-4-thien-2-ylpyridin-2-yl]sulfanyl}acetate](/img/structure/B459908.png)
![N-(1,3-benzodioxol-5-yl)-2-[3-cyano-6-(4-methoxyphenyl)-4-thiophen-2-ylpyridin-2-yl]sulfanylacetamide](/img/structure/B459909.png)